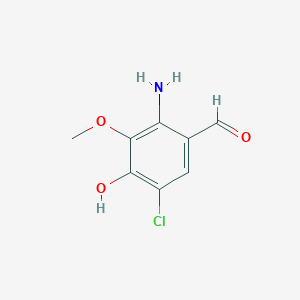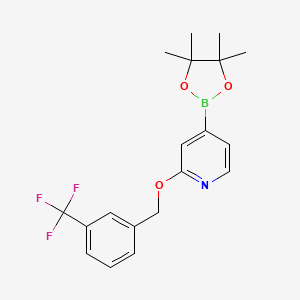
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethylbenzyl group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions where the pyridine ring is reacted with a trifluoromethylbenzyl halide under basic conditions.
Attachment of the Dioxaborolane Moiety: This is typically done through a Suzuki-Miyaura coupling reaction, where the pyridine derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the trifluoromethylbenzyl group.
Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.
科学研究应用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It can be used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of this compound depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethylbenzyl group.
2-((3-(Trifluoromethyl)benzyl)oxy)pyridine: Lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridine: Has a methoxy group instead of the trifluoromethylbenzyl group.
属性
CAS 编号 |
1346708-10-8 |
|---|---|
分子式 |
C19H21BF3NO3 |
分子量 |
379.2 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)15-8-9-24-16(11-15)25-12-13-6-5-7-14(10-13)19(21,22)23/h5-11H,12H2,1-4H3 |
InChI 键 |
ALAMAIVVAPVFNJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


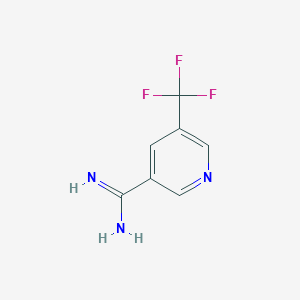


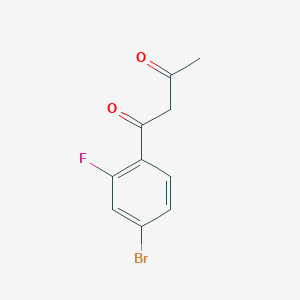
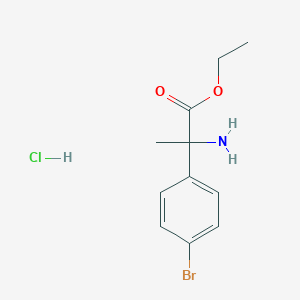

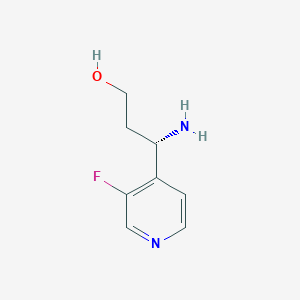
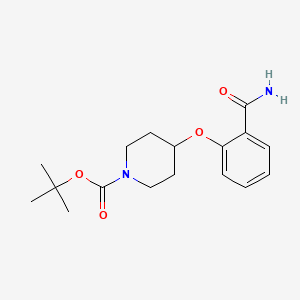
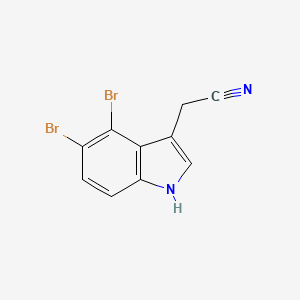
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
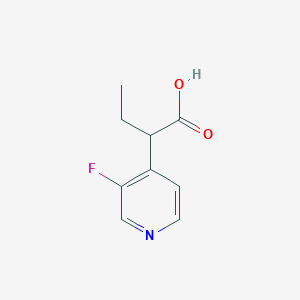

![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
